molecular formula C27H30O16 B134624 Quercetin 3-O-robinobioside CAS No. 52525-35-6

Quercetin 3-O-robinobioside

Cat. No.: B134624
CAS No.: 52525-35-6
M. Wt: 610.5 g/mol
InChI Key: IKGXIBQEEMLURG-IEBISRBZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Quercetin 3-O-robinobioside is a flavonol glycoside derived from quercetin, a naturally occurring flavonoid found in various fruits, vegetables, and plants. This compound is known for its antioxidant properties and has been identified in several plant species, including the leaves of Strychnos variabilis . It is characterized by its yellow color and has a molecular formula of C27H30O16 .

Mechanism of Action

Quercetin 3-O-robinobioside is a natural quercetin-derived flavonol that exhibits antioxidant activities and has been found to have inhibitory activities against leukemia K562 cells . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound has been found to target the SARS-CoV-2 main protease . The SARS-CoV-2 main protease is a key enzyme in the life cycle of the SARS-CoV-2 virus, which is responsible for the cleavage of the virus’s polyprotein into functional proteins. By inhibiting this protease, this compound can potentially interfere with the replication of the virus.

Mode of Action

This compound interacts with its target, the SARS-CoV-2 main protease, through a process known as molecular docking . The compound binds to the protease, resulting in a decrease in the enzyme’s activity. The binding energy of this compound to the SARS-CoV-2 main protease was found to be -7.97 kcal/mol, indicating a favorable interaction .

Biochemical Pathways

It is known that the compound’s inhibitory effect on the sars-cov-2 main protease can potentially disrupt the life cycle of the sars-cov-2 virus, thereby preventing its replication .

Pharmacokinetics

It is known that quercetin, the parent compound of this compound, is poorly soluble in water and has low bioavailability due to rapid metabolism and plasma clearance

Result of Action

This compound exhibits in-vitro inhibitory activities against leukemia K562 cells . This suggests that the compound may have potential therapeutic applications in the treatment of leukemia.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, light conditions can affect the accumulation of flavonoids in plant tissues . .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quercetin 3-O-robinobioside can be synthesized through the glycosylation of quercetin. The process involves the use of glycosyl donors and catalysts under specific reaction conditions. One common method is the use of enzymatic glycosylation, where enzymes like glycosyltransferases facilitate the attachment of the robinobioside moiety to quercetin .

Industrial Production Methods: Industrial production of this compound typically involves the extraction of quercetin from plant sources followed by its glycosylation. The extraction process often employs solvents such as ethanol or methanol, and the glycosylation is carried out using chemical or enzymatic methods. High-performance liquid chromatography (HPLC) is commonly used to purify the final product .

Chemical Reactions Analysis

Types of Reactions: Quercetin 3-O-robinobioside undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of quercetin derivatives with additional hydroxyl or carbonyl groups .

Scientific Research Applications

Quercetin 3-O-robinobioside has a wide range of scientific research applications:

Chemistry:

Biology:

Medicine:

Industry:

Comparison with Similar Compounds

Properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O16/c1-8-17(32)20(35)22(37)26(40-8)39-7-15-18(33)21(36)23(38)27(42-15)43-25-19(34)16-13(31)5-10(28)6-14(16)41-24(25)9-2-3-11(29)12(30)4-9/h2-6,8,15,17-18,20-23,26-33,35-38H,7H2,1H3/t8-,15+,17-,18-,20+,21-,22+,23+,26+,27-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKGXIBQEEMLURG-IEBISRBZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@@H]([C@@H]([C@H]([C@@H](O2)OC3=C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC(=C(C=C5)O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H30O16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

610.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Quercetin 3-O-robinobioside and where is it found?

A1: this compound is a flavonol glycoside. Flavonoids are a diverse group of phytonutrients found in many fruits and vegetables, and glycosides are molecules where a sugar is bound to another functional group. this compound has been identified in various plants, including:

  • Nerium indicum Mill (Oleander) []
  • Boerhaavia diffusa L. (Punarnava) []
  • Glycine max (Soybean) []
  • Leonurus heterophyllus (Chinese motherwort) []
  • Vaccinium corymbosum (Blueberry) []
  • Alpinia katsumadai (Katsumada galangal) []
  • Ziziphus jujuba Mill. (Jujube) [, ]
  • Amelanchier alnifolia Nutt. (Saskatoon berry) []
  • Scopolia species []
  • Asarum europaeum L. (European wild ginger) []
  • Coccinia grandis (L.) Voigt (Ivy Gourd) []
  • Citrus sinensis (Sweet orange) and Citrus aurantifolia (Lime) []
  • Millettia aboensis (Hook. F.) Baker []
  • Taverniera aegyptiaca Bioss []
  • Aspalathus linearis (Rooibos) []
  • Clausena lansium (Lour.) Skeels (Wampee) []
  • Adenocalymma axillarum (K.Schum.) L.G. Lohmann []
  • Fagopyrum esculentum (Common Buckwheat) and Fagopyrum tataricum (Tartary Buckwheat) [, , , ]
  • Abelmoschus manihot (Aibika) [, , ]
  • Carissa edulis (Num-Num) []
  • Casearia arborea (Celastraceae) []
  • Annona squamosa(Custard apple) []
  • Cornus mas L (Cornelian Cherry) []

Q2: What are the potential health benefits of this compound?

A2: While this compound itself hasn't been extensively studied in clinical trials, research suggests that it, along with other flavonoids, might contribute to the potential health benefits of the plants in which it is found. Some studies have investigated the anti-inflammatory and antioxidant properties of extracts containing this compound [, , ]. For example, in vitro studies using an extract from Tartary buckwheat sprouts, which contains this compound, showed a reduction in proinflammatory mediators in lipopolysaccharide-stimulated macrophages [].

Q3: Have there been any studies on the safety and toxicity of this compound?

A3: Specific toxicity studies focusing solely on this compound are limited. It's important to note that the safety and potential effects of isolated compounds can differ from the effects of consuming the whole plant.

Q4: Are there any analytical techniques for identifying and quantifying this compound in plant material?

A4: Yes, researchers utilize various analytical techniques to identify and quantify this compound. These include:

  • High-performance liquid chromatography (HPLC) [, , , , , , , , , ]
  • Ultra-performance liquid chromatography (UPLC) [, , , ]
  • Mass spectrometry (MS) [, , , , , , , ]
  • Nuclear magnetic resonance (NMR) [, , , , , , , ]
  • Capillary Zone Electrophoresis (CZE) []
  • High-speed countercurrent chromatography (HSCCC) []

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.